

# 3-Bromo-5-methoxypyridine 1-oxide chemical properties

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## Compound of Interest

Compound Name: 3-Bromo-5-methoxypyridine 1-oxide

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## 3-Bromo-5-methoxypyridine 1-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **3-Bromo-5-methoxypyridine 1-oxide**. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the utility of substituted pyridine N-oxides as versatile intermediates in medicinal chemistry. While specific experimental data for the title compound is limited in publicly available literature, this guide consolidates the known information and provides context based on the well-established chemistry of related compounds.

### Chemical Properties

**3-Bromo-5-methoxypyridine 1-oxide** is a halogenated and methoxy-substituted pyridine N-oxide. The N-oxide functional group significantly influences the electronic properties of the pyridine ring, enhancing its utility in organic synthesis.

### Physicochemical Data

Quantitative data for **3-Bromo-5-methoxypyridine 1-oxide** is summarized in the table below. It is important to note that experimental values for properties such as melting point, boiling point, and solubility are not widely reported in the scientific literature. The information provided is based on data from chemical suppliers.

Property	Value	Source
Molecular Formula	C <sub>6</sub> H <sub>6</sub> BrNO <sub>2</sub>	[1]
Molecular Weight	204.023 g/mol	[1]
CAS Number	78156-39-5	[1]
Purity	≥95%	[1]
Appearance	Solid (form not specified)	-
Storage Conditions	Store at room temperature	[2]
Solubility	Not reported	-
Melting Point	Not reported	-
Boiling Point	Not reported	-

## Spectroscopic Data

Specific spectroscopic data (<sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, Mass Spectrometry) for **3-Bromo-5-methoxypyridine 1-oxide** is not readily available in peer-reviewed journals. Researchers working with this compound would need to perform their own analytical characterization. For reference, the <sup>1</sup>H NMR and mass spectrum data for the precursor, 3-Bromo-5-methoxypyridine, have been reported.[3]

## Synthesis and Experimental Protocols

The synthesis of **3-Bromo-5-methoxypyridine 1-oxide** involves a two-step process: the synthesis of the precursor 3-Bromo-5-methoxypyridine, followed by its N-oxidation.

### Synthesis of 3-Bromo-5-methoxypyridine

A common method for the synthesis of 3-Bromo-5-methoxypyridine is the nucleophilic aromatic substitution of 3,5-dibromopyridine with sodium methoxide.<sup>[3][4]</sup>

#### Experimental Protocol:

- **Preparation of Sodium Methoxide:** Sodium metal is reacted with anhydrous methanol. The excess methanol is then removed under reduced pressure to yield dry sodium methoxide.
- **Nucleophilic Substitution:** 3,5-dibromopyridine is dissolved in a suitable solvent, such as N,N-dimethylformamide (DMF).
- The prepared sodium methoxide is added to the solution of 3,5-dibromopyridine.
- The reaction mixture is heated to facilitate the substitution reaction. Reaction progress can be monitored by thin-layer chromatography (TLC).
- **Work-up:** Upon completion, the reaction mixture is cooled and quenched with water. The product is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed, dried, and the solvent is evaporated.
- **Purification:** The crude product is purified by column chromatography on silica gel to afford pure 3-Bromo-5-methoxypyridine.<sup>[3]</sup>

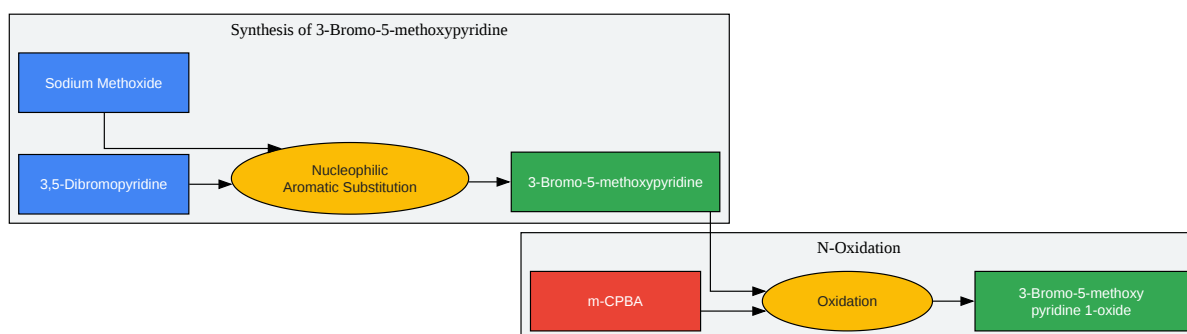
## N-Oxidation to 3-Bromo-5-methoxypyridine 1-oxide

While a specific protocol for the N-oxidation of 3-Bromo-5-methoxypyridine is not detailed in the literature, a general and widely used method for the N-oxidation of pyridines involves the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).

#### General Experimental Protocol for N-Oxidation:

- **Dissolution:** 3-Bromo-5-methoxypyridine is dissolved in a suitable chlorinated solvent, such as dichloromethane (DCM) or chloroform (CHCl<sub>3</sub>).
- **Oxidation:** The solution is cooled in an ice bath, and m-CPBA (typically 1.1 to 1.5 equivalents) is added portion-wise.

- **Reaction Monitoring:** The reaction is stirred at room temperature and monitored by TLC until the starting material is consumed.
- **Work-up:** The reaction mixture is washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) to remove the m-chlorobenzoic acid byproduct. The organic layer is then washed with brine, dried over an anhydrous salt (e.g.,  $\text{Na}_2\text{SO}_4$ ), filtered, and concentrated under reduced pressure.
- **Purification:** The crude **3-Bromo-5-methoxypyridine 1-oxide** can be purified by recrystallization or column chromatography.



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Synthetic pathway to **3-Bromo-5-methoxypyridine 1-oxide**.

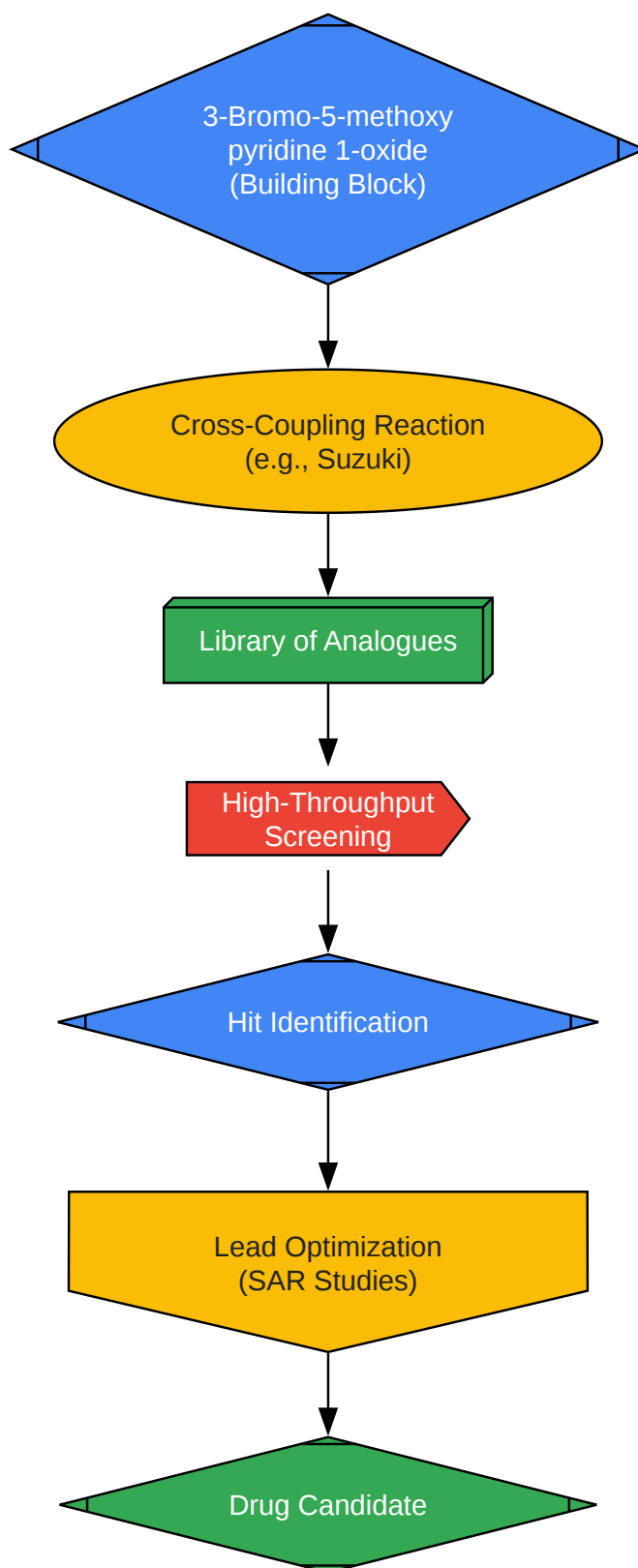
## Reactivity and Potential Applications in Drug Development

The chemical reactivity of **3-Bromo-5-methoxypyridine 1-oxide** is dictated by the interplay of the bromo, methoxy, and N-oxide functionalities on the pyridine ring.

- **N-Oxide Group:** The N-oxide group activates the pyridine ring towards both electrophilic and nucleophilic substitution, particularly at the 2-, 4-, and 6-positions. It also increases the polarity and water solubility of the molecule.
- **Bromo Group:** The bromine atom serves as a versatile handle for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents and the construction of complex molecular scaffolds.<sup>[5]</sup>
- **Methoxy Group:** The methoxy group is an electron-donating group that can influence the regioselectivity of substitution reactions on the pyridine ring.

Substituted pyridines and their N-oxides are prominent scaffolds in medicinal chemistry.<sup>[6][7][8]</sup> The unique combination of functional groups in **3-Bromo-5-methoxypyridine 1-oxide** makes it a valuable building block for the synthesis of novel drug candidates. The bromine atom allows for late-stage functionalization, a key strategy in modern drug discovery to rapidly generate analogues for structure-activity relationship (SAR) studies.

While no specific signaling pathways involving **3-Bromo-5-methoxypyridine 1-oxide** have been reported, the general workflow for utilizing such a building block in a drug discovery program is well-established.



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Role of a versatile building block in drug discovery.

## Conclusion

**3-Bromo-5-methoxypyridine 1-oxide** is a chemical intermediate with significant potential in synthetic and medicinal chemistry. While detailed experimental characterization is not extensively documented, its structural features suggest it is a valuable tool for the synthesis of complex, biologically active molecules. The protocols and conceptual workflows provided in this guide are intended to support researchers in the effective utilization of this and similar substituted pyridine N-oxides in their drug discovery and development endeavors. Further experimental investigation into the precise physicochemical properties and reactivity of this compound is warranted.

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